N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide
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Overview
Description
N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide is a synthetic organic compound with the molecular formula C13H17FN2O It is characterized by the presence of a fluoro-substituted aniline group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide typically involves the reaction of 4-fluoro-N-methylaniline with a suitable propylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the fluoro group.
Scientific Research Applications
N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted aniline group may play a crucial role in binding to these targets, while the prop-2-enamide moiety may influence the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide
- 4-Fluoro-N-methylaniline
Uniqueness
N-[3-(4-Fluoro-N-methylanilino)propyl]prop-2-enamide is unique due to its specific combination of a fluoro-substituted aniline group and a prop-2-enamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the fluoro group enhances its reactivity and potential interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-(4-fluoro-N-methylanilino)propyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-3-13(17)15-9-4-10-16(2)12-7-5-11(14)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVVCROFOBSBOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C=C)C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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